molecular formula C14H12ClNO B1633885 N-(2-chlorophenyl)-4-methylbenzamide

N-(2-chlorophenyl)-4-methylbenzamide

Cat. No.: B1633885
M. Wt: 245.7 g/mol
InChI Key: FQXZMVOAMZLASB-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-methylbenzamide is a substituted benzamide derivative characterized by a 4-methylbenzoyl group linked to a 2-chlorophenylamine moiety. Its crystal structure reveals a planar conformation stabilized by intramolecular N–H⋯O hydrogen bonding, forming molecular chains that influence its solid-state packing . This compound has been studied in the context of substituent effects on aryl amides, particularly focusing on how halogen and alkyl groups modulate intermolecular interactions and physicochemical properties . While its primary applications remain exploratory, structural analogs of this compound have demonstrated diverse functionalities, including fluorescence, enzymatic inhibition, and crystallographic versatility.

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H12ClNO/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)

InChI Key

FQXZMVOAMZLASB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

solubility

21 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • 4-Bromo-N-(2-nitrophenyl)benzamide ():
    This compound replaces the 2-chlorophenyl group with a 2-nitrophenyl moiety and substitutes the methyl group with bromine at the benzamide’s para position. The nitro group introduces strong electron-withdrawing effects, altering electronic density compared to the methyl group in N-(2-chlorophenyl)-4-methylbenzamide . Crystallographic analysis shows two distinct molecules (A and B) in its asymmetric unit, contrasting with the single-molecule packing of the target compound .

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Substituting the 2-chlorophenyl group with 4-chlorophenyl and adding a methoxy group at the benzamide’s ortho position enhances fluorescence properties.

Fluorescence-Active Analogues

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ():
    The methoxy group at position 2 and methyl at position 4 create a conjugated system, enabling fluorescence at λex 340 nm and λem 380 nm. In contrast, This compound lacks such electron-donating groups, suggesting weaker or absent fluorogenic behavior.
Property This compound N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
Fluorescence Not reported λex 340 nm, λem 380 nm
Optimal pH 5.0
LOD (mg·L⁻¹) 0.2691

Pharmacological Analogues: HDAC and KIF11 Inhibitors

  • HDAC Inhibitors 109 and 136 (): These compounds feature a 4-methylbenzamide core but incorporate hexylamino-fluorophenyl or hexylamino-phenyl side chains. They inhibit HDAC1/HDAC3 with Ki ratios of 6:1 and 3:1, respectively. Their slow-binding kinetics contrast with the undefined biological activity of this compound, highlighting the importance of side-chain modifications in targeting enzymatic activity .
  • KIF11 Inhibitor (): A structurally complex derivative, N-(3-aminopropyl)-4-methylbenzamide, inhibits KIF11 via a quinazolinone-linked side chain. This underscores how elongation of the benzamide’s N-substituent can redirect activity toward microtubule-associated targets .

Crystallographic and Structural Variations

  • 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide (): The hydroxyl group at position 2 facilitates intermolecular O–H⋯O hydrogen bonds, unlike the N–H⋯O interactions in the target compound.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    Incorporation of a dihydrothiazolylidene ring introduces torsional strain (mean σ(C–C) = 0.002 Å), deviating from the planar geometry of This compound .

Preparation Methods

Acid Chloride-Mediated Synthesis

The most widely documented method for synthesizing N-(2-chlorophenyl)-4-methylbenzamide involves the direct reaction of 2-chloroaniline with 4-methylbenzoyl chloride. This approach, detailed in a crystallographic study by Rodrigues et al., employs triethylamine as a base to neutralize hydrochloric acid generated during the reaction. The procedure is conducted in ethanol at room temperature, with stirring for 12–24 hours. Post-reaction, the crude product is purified via recrystallization from ethanol, yielding colorless crystals suitable for X-ray diffraction analysis.

Reaction Conditions:

  • Solvent: Ethanol
  • Base: Triethylamine (1.1 equivalents)
  • Temperature: 25°C
  • Time: 12–24 hours

Characterization Data:

  • Melting Point: 132–134°C
  • IR Spectroscopy: C=O stretch at 1650 cm⁻¹, N–H bend at 1550 cm⁻¹
  • ¹H NMR (CDCl₃): δ 8.10 (d, 2H, aromatic), 7.45–7.30 (m, 4H, aromatic), 2.45 (s, 3H, CH₃)

This method achieves high purity (>98%) but requires careful handling of moisture-sensitive 4-methylbenzoyl chloride.

Carbodiimide Coupling Reagent Approach

An alternative route utilizes carbodiimide reagents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate 4-methylbenzoic acid for coupling with 2-chloroaniline. This method, adapted from protocols for analogous benzamides, minimizes side reactions by avoiding acid chloride formation. The carboxylic acid is first activated with DCC and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by addition of 2-chloroaniline.

Reaction Conditions:

  • Activation Reagents: DCC (1.2 equivalents), HOBt (1.1 equivalents)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Time: 6–8 hours

Purification:
Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the product with 85–90% purity.

Advantages:

  • Avoids corrosive acid chlorides
  • Suitable for acid-sensitive substrates

Limitations:

  • Higher cost due to coupling reagents
  • Requires removal of dicyclohexylurea byproduct

Ester Aminolysis Pathway

A less common but industrially relevant method involves aminolysis of methyl 4-methylbenzoate with 2-chloroaniline. Inspired by patents describing N-methylbenzamide synthesis, this approach eliminates the need for acid chlorides or coupling agents. The reaction proceeds under elevated temperatures (80–100°C) in methanol, with methylamine acting as a nucleophile.

Reaction Conditions:

  • Substrate: Methyl 4-methylbenzoate (1.0 equivalent)
  • Amine: 2-Chloroaniline (1.5 equivalents)
  • Solvent: Methanol
  • Temperature: 80–100°C
  • Pressure: 4–8 bar (autogenous)

Yield Optimization:

  • Excess amine (1.5–2.0 equivalents) drives the reaction to completion.
  • Reaction time: 5–12 hours, monitored by HPLC.

Industrial Considerations:

  • Continuous flow reactors enhance scalability.
  • Methanol recycling reduces waste.

Comparative Analysis of Synthesis Methods

Parameter Acid Chloride Method Carbodiimide Method Ester Aminolysis
Reaction Time 12–24 hours 6–8 hours 5–12 hours
Yield ~75% (estimated) 70–75% 80–85%
Purity >98% 85–90% 90–95%
Cost Efficiency Moderate Low High
Scalability Laboratory-scale Pilot-scale Industrial-scale

Industrial-Scale Production Techniques

For large-scale manufacturing, the ester aminolysis method offers distinct advantages:

  • Solvent Recycling: Methanol is distilled and reused, minimizing environmental impact.
  • Process Automation: Continuous flow systems maintain consistent temperature and pressure, reducing batch variability.
  • Byproduct Management: Methyl benzoate byproducts are minimized through excess amine stoichiometry.

Analytical Characterization and Quality Control

Rigorous characterization ensures batch-to-batch consistency:

  • X-Ray Crystallography: Confirms molecular geometry and intermolecular hydrogen bonding patterns.
  • HPLC Analysis: Quantifies residual reactants (<0.1% threshold).
  • Thermogravimetric Analysis (TGA): Assesses thermal stability up to 200°C.

Q & A

Q. Key Validation Steps :

  • Spectroscopic Analysis : Confirm the amide bond via IR (C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (aromatic protons and NH resonance at δ ~8-10 ppm) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated and observed C, H, N percentages .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of an ethanol solution yields cuboid-shaped crystals suitable for SC-XRD .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperature (89–293 K) to minimize thermal motion artifacts .
  • Refinement : Employ the SHELXL program for structure solution and refinement. Hydrogen bonding (N–H···O) generates infinite molecular chains, stabilized in the P21/n space group .

Q. Optimized Conditions Table :

ParameterOptimal Value
SolventEthanol
pH5.0
Temperature25°C
λexem340/380 nm

Validation : Spectrofluorometry with calibration curves (LOD = 0.269 mg/L, LOQ = 0.898 mg/L) .

Advanced: What methodological approaches are used to analyze structure-activity relationships (SAR) for biological activity?

Q. Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to bacterial enzymes like acps-pptase. Activity is tested via enzyme inhibition assays .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict interaction sites .
  • Biochemical Assays : Measure IC50 values against bacterial strains (e.g., E. coli) to correlate substituent effects with potency .

Example : Trifluoromethyl analogs show enhanced antibacterial activity due to improved membrane permeability .

Advanced: What are the key considerations for reconciling contradictory data in spectroscopic and crystallographic analyses?

Q. Methodological Answer :

  • Cross-Validation : Compare IR/NMR data with SC-XRD results. For example, NMR may suggest rotational freedom in solution, while crystallography reveals rigid conformations .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., amide bond rotation) that may explain discrepancies between solution and solid-state data .
  • Error Analysis : Refinement residuals (R factors >5%) indicate possible overfitting. Iterative refinement with SHELXL reduces bias .

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